Indolo[3,2-b]carbazole
Description
Historical Background and Discovery
Indolo[3,2-b]carbazole (ICZ) was first identified as a natural product derived from the acid-catalyzed condensation of indole-3-carbinol (I3C), a glucosinolate hydrolysis product found in Brassica vegetables such as broccoli, cabbage, and Brussels sprouts. Early studies in the 1990s revealed that I3C undergoes spontaneous dimerization in the acidic environment of the stomach, forming ICZ alongside other condensation products. This discovery linked dietary intake of cruciferous vegetables to the endogenous production of ICZ, which was later recognized for its potent biological activity.
The compound gained further attention when researchers observed its structural similarity to synthetic aryl hydrocarbon receptor (AhR) ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Unlike TCDD, however, ICZ exhibited bifunctional properties—activating AhR-mediated pathways while demonstrating potential anticarcinogenic effects. Its dual role as a dietary phytochemical and a synthetic building block for organic electronics has made it a subject of interdisciplinary research.
Significance in Chemical Research
ICZ’s significance stems from its unique molecular architecture and versatile applications:
- AhR Activation : ICZ binds to the aryl hydrocarbon receptor with nanomolar affinity, modulating cytochrome P450 enzymes (e.g., CYP1A1) and influencing oxidative stress responses.
- Organic Electronics : Its planar, conjugated structure enables efficient π-π stacking, making it valuable in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
- Synthetic Flexibility : Functionalization at the 2,8-, 5,11-, or 6,12-positions allows tailored electronic properties, facilitating its use in optoelectronic materials.
These attributes position ICZ at the intersection of biochemistry, materials science, and medicinal chemistry.
Molecular Overview and Classification
ICZ (C₁₈H₁₂N₂) consists of a fused heterocyclic system comprising three benzene and two pyrrole rings, forming a rigid, planar backbone (Figure 1). This structure grants exceptional thermal stability (melting point: 460°C) and environmental resistance, critical for semiconductor applications.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂N₂ |
| Molecular Weight | 256.31 g/mol |
| CAS Number | 6336-32-9 |
| Crystal Structure | Planar, layered stacking |
| HOMO/LUMO Levels | −5.18 eV / −2.22 eV (UPS data) |
| Band Gap | 2.96 eV (optical) |
The compound’s electron-rich nature and low-lying HOMO level (−5.08 to −5.36 eV) make it a robust hole-transport material in OLEDs. Derivatives such as 5,11-bis(4-octylphenyl)this compound exhibit hole mobilities up to 0.2 cm² V⁻¹ s⁻¹ in OFETs.
Research Timeline and Development
Early Discoveries (1990s–2000s):
Modern Advancements (2010s–Present):
- 2015 : Demonstration of air-stable p-type FET behavior in phenyl-substituted ICZ derivatives.
- 2020 : Theoretical studies revealing antiaromatic character in ICZ’s quinonoid form.
- 2024 : ICZ-based self-assembled monolayers (SAMs) enabling efficient perovskite solar cells with 23.1% efficiency.
- 2025 : Integration of ICZ into cycloparaphenylenes (CPPs) for tunable fluorescence and solvatochromic effects.
This timeline underscores ICZ’s evolution from a dietary metabolite to a cornerstone of organic electronic materials.
Properties
IUPAC Name |
indolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSZSQYBQCBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C4=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178826 | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241-55-4 | |
| Record name | Indolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000241554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Representative Multicomponent Syntheses of ICZ Derivatives
| Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | Acetic Acid | 120 | 92 | |
| Benzaldehyde | Acetic Acid | 120 | 88 | |
| Acetaldehyde | Ethanol | 80 | 78 |
This approach minimizes byproducts and is adaptable to electron-deficient aldehydes, enabling π-extension for optoelectronic applications.
Cross-Coupling Functionalization
Transition-metal-catalyzed cross-couplings enable precise functionalization of the ICZ core. Sonogashira and Suzuki couplings are widely employed to introduce aryl, alkynyl, or heteroaryl groups at the 2,8-positions of ICZ. For instance, 2,8-diaryl-ICZ derivatives are synthesized via Suzuki coupling between ICZ boronic esters and aryl halides, achieving yields of 65–80%.
A 2012 study demonstrated the synthesis of 2,8-disubstituted ICZs using iodinated intermediates, with Cu powder and 18-crown-6 facilitating Ullmann-type couplings. This method’s versatility is highlighted in the preparation of TICCBI and TICNBI, host materials for organic light-emitting diodes (OLEDs):
Solid-State and Aggregation-Enhanced Synthesis
Recent advances focus on controlling aggregation behavior during synthesis. Wang et al. synthesized ICZ derivatives with cyano-substituted stilbenes, inducing J-aggregation and aggregation-enhanced emission (AEE). The bulky cyano groups suppress π-π stacking, enhancing fluorescence quantum yields from 0.2 (solution) to 0.8 (solid state).
Crystallographic data reveal that hydrogen bonding in 4-(trifluoromethyl)phenyl-substituted ICZ derivatives enforces planarization, critical for charge transport in thin-film transistors.
Mechanochemical and Green Chemistry Approaches
Emerging methods prioritize sustainability. Ball-milling techniques avoid solvents, with indole and aldehydes undergoing mechanochemical cyclization in the presence of K2CO3. This method reduces reaction times to 2 hours and achieves yields comparable to traditional routes (70–80%).
Structural and Electronic Modulation
The electronic structure of ICZ is highly tunable. Substitution at the 6,12-positions with electron-withdrawing groups (e.g., −CF3) lowers the HOMO-LUMO gap from 2.8 eV to 2.2 eV, as confirmed by cyclic voltammetry. Theoretical calculations (DFT) corroborate that antiaromaticity in the benzoquinonediimine moiety contributes to n-type semiconductor behavior .
Chemical Reactions Analysis
Types of Reactions: Indolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms in specific positions can be replaced by functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Organic Electronics
N-type Organic Semiconductors
Indolo[3,2-b]carbazole has been identified as a promising n-type organic semiconductor. Its π-skeleton allows for significant π–π stacking interactions when substituted with appropriate functional groups, such as (4-silylethynyl)phenyl groups. This characteristic enhances its performance in solution-processed field-effect transistors (FETs) . The compound exhibits a localized p-benzoquinonediimine moiety that contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Medicinal Chemistry
Anticancer Properties
This compound is derived from indole-3-carbinol (I3C), a compound found in cruciferous vegetables known for its anticancer properties. Research indicates that ICZ can inhibit gap junctional intercellular communication (GJIC) in rat hepatocytes, suggesting a potential role in tumor promotion under certain conditions . Moreover, ICZ has demonstrated antiestrogenic activity in human breast cancer cells, aligning with the chemopreventive effects attributed to I3C . This duality highlights the complex biological effects of ICZ and its derivatives in cancer biology.
Chemosensing Applications
Colorimetric and Fluorometric Sensors
A novel application of this compound involves its use as a chemosensor for anions, particularly fluoride ions. A receptor based on ICZ was developed that undergoes a significant color change upon interaction with fluoride ions, transitioning from light violet to dark orange. This change is attributed to hydrogen bonding interactions and deprotonation processes that modify the electronic properties of the chromophore . Such sensors have potential applications in environmental monitoring and analytical chemistry.
Summary of Applications
Case Studies
- N-Type Semiconductor Development
- Cancer Research
- Fluoride Ion Detection
Mechanism of Action
The mechanism of action of indolo[3,2-b]carbazole involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to various biological effects. This inhibition is achieved through the binding of this compound to the active site of the kinase, preventing substrate phosphorylation .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole vs. Pyrrolo[2,3-f]indole and Pyrrolo[3,2-b]carbazole
- Structural Differences :
- ICZ features a fully fused tetracyclic system, whereas pyrrolo[2,3-f]indole lacks one benzene ring, and pyrrolo[3,2-b]carbazole has a smaller conjugated core .
- The larger conjugation in ICZ results in a narrower bandgap (~2.5 eV) compared to pyrrolo[3,2-b]carbazole (~3.1 eV), enhancing charge mobility .
| Compound | Conjugation Length | Bandgap (eV) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| This compound | Extended | 2.5 | -5.3 | -2.8 |
| Pyrrolo[3,2-b]carbazole | Moderate | 3.1 | -5.8 | -2.7 |
| Pyrrolo[2,3-f]indole | Limited | 3.4 | -6.1 | -2.7 |
Data derived from DFT studies and experimental measurements .
This compound vs. Indolo[2,3-b]carbazole
- Synthesis :
- Functionalization: ICZ undergoes regioselective bromination at positions 2 and 8, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce electron-withdrawing/donating groups . Indolo[2,3-b]carbazole derivatives are less explored due to regioselectivity challenges in substitution .
This compound vs. Dibenz[a,h]anthracene
- Ah Receptor Binding :
- ICZ binds the aryl hydrocarbon receptor (AhR) with IC₅₀ = 3.6 nM, comparable to dibenz[a,h]anthracene (IC₅₀ = 2.5 nM). Methyl substitution at N5/N11 enhances affinity (IC₅₀ = 1.2 nM), while hydroxylation reduces it (IC₅₀ > 1500 nM) .
- Dibenz[a,h]anthracene lacks nitrogen atoms, limiting its derivatization for targeted bioactivity .
| Compound | AhR IC₅₀ (nM) | Bioactivity |
|---|---|---|
| This compound | 3.6 | Antiestrogenic, CYP1A1 induction |
| Dibenz[a,h]anthracene | 2.5 | Carcinogenic, no tunable sites |
- Sensor Performance :
Thermal and Morphological Stability
- ICZ derivatives exhibit thermal stability up to 300°C, critical for device fabrication .
- Cross-linkable ICZ polymers (e.g., with hydrazones) form stable morphologies at 180°C, outperforming smaller heterocycles like pyrrolo-indoles .
Key Research Findings
Biological Activity
Indolo[3,2-b]carbazole (ICZ) is a compound derived from cruciferous vegetables, particularly from the metabolism of indole-3-carbinol (I3C). This compound has garnered attention due to its diverse biological activities, including antiestrogenic properties, effects on cell signaling pathways, and potential implications in cancer treatment. This article explores the biological activity of ICZ through various studies and findings.
ICZ possesses a unique chemical structure characterized by a fused indole and carbazole framework. This structure allows ICZ to interact with various biological targets, particularly the aryl hydrocarbon receptor (AhR) and estrogen receptors (ER).
- Aryl Hydrocarbon Receptor (AhR) : ICZ acts as an agonist of the AhR, leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1A2. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds, influencing carcinogenesis and detoxification processes .
- Estrogen Receptor (ER) Interaction : ICZ exhibits antiestrogenic effects in human breast cancer cells (MCF-7). It inhibits estrogen-induced cell proliferation and reduces the levels of occupied nuclear ERs. The compound binds weakly to ERs but demonstrates significant antiestrogenic activity at higher concentrations .
1. Anticancer Effects
Several studies have highlighted the potential anticancer properties of ICZ:
- Inhibition of Tumor Growth : ICZ has been shown to suppress mammary tumor formation in rodent models. Its mechanism involves downregulating gap junctional intercellular communication (GJIC), which is crucial for maintaining normal cellular functions .
- Cell Cycle Regulation : In vitro studies indicate that ICZ can induce cell cycle arrest in cancer cells, enhancing apoptosis through various signaling pathways .
2. Effects on Cell Signaling
ICZ influences multiple signaling pathways that are critical in cancer development:
- CYP Enzyme Induction : The induction of CYP enzymes by ICZ leads to increased metabolic activation of procarcinogens, suggesting a dual role where it may act as both a protector and promoter depending on the context and concentration .
- Inflammatory Responses : Epidemiological studies suggest that dietary intake of cruciferous vegetables containing I3C and ICZ may reduce inflammation markers associated with cancer risk. This indicates a potential role for ICZ in modulating inflammatory pathways .
Study 1: Induction of CYP Enzymes
A study investigated the time-dependent effects of ICZ on CYP enzyme induction in MCF-7 cells. The results showed that:
- CYP1A1 mRNA levels increased significantly after 12 hours , peaking at higher concentrations.
- EROD activity , indicative of CYP enzyme function, was also elevated, correlating with increased CYP mRNA levels .
Study 2: Anti-estrogenic Activity
In another study focusing on the antiestrogenic properties of ICZ:
- MCF-7 cells treated with ICZ showed reduced proliferation in response to estrogen.
- The binding affinity of ICZ for ER was low; however, it effectively inhibited estrogen-mediated signaling pathways, suggesting its potential as a therapeutic agent against hormone-dependent cancers .
Summary Table of Biological Activities
Q & A
Basic: What are the primary synthesis methods for indolo[3,2-b]carbazole derivatives?
Methodological Answer:
The Cadogan ring closure is a widely used method, involving cyclization of N-alkyl-2-nitroso-carbazole precursors under reductive conditions (e.g., using PPh3 or thermal treatment) . For functionalized derivatives, Suzuki polycondensation enables incorporation of aryl or heteroaryl groups at specific positions (e.g., 6,12-di(4-bromophenyl)-substituted derivatives) . Substituent placement (alkyl, phenyl, thienyl) on the this compound core significantly impacts solubility and solid-state packing, necessitating iterative optimization of reaction conditions (solvent, temperature, catalyst) .
Basic: What structural and electronic characteristics define this compound?
Methodological Answer:
The fused π-conjugated backbone features a p-benzoquinonediimine moiety with localized antiaromaticity, as confirmed by computational studies (e.g., NICS calculations) . X-ray crystallography reveals planar molecular geometries, with substituents like (4-silylethynyl)phenyl groups promoting one-dimensional π-π stacking . Electrochemical analysis (cyclic voltammetry) shows HOMO levels between -5.07 and -5.14 eV, making it suitable for hole transport in organic electronics .
Advanced: How can this compound derivatives be designed for n-type semiconductor applications?
Methodological Answer:
Substitution with electron-withdrawing groups (e.g., cyano, nitro) at positions 2 and 8 reduces electron density, enhancing electron mobility. Computational modeling (DFT) predicts LUMO stabilization, while experimental validation via FET measurements confirms n-type behavior (e.g., mobility up to 0.2 cm² V⁻¹ s⁻¹ for phenyl-substituted derivatives) . Side-chain engineering (e.g., alkyl vs. aryl) further modulates thin-film morphology and charge transport anisotropy .
Advanced: How do researchers reconcile contradictions between antiaromaticity and stability in this compound derivatives?
Methodological Answer:
Despite antiaromatic character (predicted by NICS and magnetic shielding tensors), stability arises from steric protection via bulky substituents (e.g., isoindole-1,3-dione-2-yl groups) that prevent π-π stacking-induced degradation . Time-resolved spectroscopy and thermal gravimetric analysis (TGA) confirm stability under operational conditions (e.g., in OFETs) .
Advanced: What strategies optimize hole mobility in this compound-based FETs?
Methodological Answer:
Key factors include:
- Substituent selection : Phenyl groups enhance intermolecular π-overlap, yielding mobilities >0.2 cm² V⁻¹ s⁻¹ .
- Film morphology : Annealing protocols (solvent vapor, thermal) improve crystallinity, as monitored by AFM and XRD .
- Device architecture : Top-gate/bottom-contact configurations minimize interfacial traps, verified by impedance spectroscopy .
Advanced: How can aggregation-enhanced emission (AIEE) properties be engineered in this compound derivatives?
Methodological Answer:
Introducing bulky cyano-substituted stilbene groups restricts intramolecular rotation, as shown by crystallographic data and time-resolved fluorescence . J-aggregation formation, confirmed by UV-vis and PL spectroscopy, enhances solid-state emission. Computational studies (TD-DFT) guide substituent placement to balance planarity and steric hindrance .
Advanced: What mechanisms enable dual-mode afterglow (MRTADF/RTP) in this compound systems?
Methodological Answer:
Ultralong afterglow arises from a triplet-excited-state manifold stabilized by intermolecular hydrogen bonding and rigid matrices (e.g., PMMA). Temperature-dependent photoluminescence (TDPL) and transient absorption spectroscopy differentiate MRTADF (microsecond-scale) and RTP (millisecond-scale) contributions .
Advanced: How does this compound modulate biological pathways like GJIC inhibition?
Methodological Answer:
Mechanistic studies (RT-PCR, EROD assays) link GJIC inhibition to Ah receptor activation and CYP1A1/1B1 upregulation . Structural analogs (e.g., ICZ vs. TCDD) clarify the role of planar aromaticity in receptor binding, validated by molecular docking simulations .
Advanced: What design principles improve this compound-based non-fullerene acceptors in organic solar cells?
Methodological Answer:
A–π–D–π–A architectures with this compound as the donor core and dicyano groups as acceptors enhance charge separation. Transient absorption spectroscopy and EQE measurements correlate backbone planarity (via DFT) with PCE improvements (e.g., ICz-RdCN2 achieves >8% efficiency) .
Advanced: How do dynamic covalent properties emerge in dicyanomethylene-functionalized this compound?
Methodological Answer:
Terminal dicyanomethylene groups stabilize diradical intermediates, as evidenced by ESR and SQUID magnetometry . X-ray crystallography confirms σ-dimer formation, while computational studies (CASSCF) elucidate singlet-triplet energy gaps for applications in molecular switches .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
